![molecular formula C18H12ClN3O2S B2663583 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chlorophenyl)acetamide CAS No. 844461-86-5](/img/structure/B2663583.png)
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chlorophenyl)acetamide” is a chemical compound with the molecular formula C18H12ClN3O2S . It has an average mass of 369.825 Da and a monoisotopic mass of 369.033875 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzofuro[3,2-d]pyrimidin-4-ylsulfanyl group attached to an acetamide group with a 3-chlorophenyl substituent . The exact 3D structure would need to be determined by methods such as X-ray crystallography .Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 103 Ų . It has a complexity of 495 and contains 26 heavy atoms . The compound has a rotatable bond count of 5 . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally.Aplicaciones Científicas De Investigación
Corrosion Inhibition Properties :
- Acetamide derivatives, including those structurally similar to the specified compound, have been investigated for their potential as corrosion inhibitors. A study by Yıldırım and Çetin (2008) focused on synthesizing acetamide derivatives and evaluating their effectiveness in preventing corrosion in steel coupons in acidic and oil medium environments (Yıldırım & Çetin, 2008).
Antimicrobial Activity :
- Compounds related to "2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chlorophenyl)acetamide" have been synthesized and tested for their antibacterial and antifungal properties. For instance, Nunna et al. (2014) reported on the synthesis of novel heterocyclic compounds with sulfamido moieties and their efficacy against various microorganisms (Nunna et al., 2014).
Antitumor Activity :
- The antitumor and antifolate activities of derivatives of this compound have been studied. Gangjee et al. (1995) investigated the variation in the bridge linking the heterocyclic ring and p-aminobenzoyl-L-glutamate portions of similar compounds for their potential as inhibitors of enzymes like dihydrofolate reductase and thymidylate synthase, and their efficacy as antitumor agents (Gangjee et al., 1995).
Crystal Structure Analysis :
- The crystal structures of closely related compounds have been analyzed to understand their molecular conformations. Subasri et al. (2017) studied the crystal structures of compounds with similar molecular structures to provide insights into their molecular arrangements (Subasri et al., 2017).
Anti-inflammatory and Antinociceptive Properties :
- Thiazolopyrimidine derivatives, structurally similar to the query compound, have been synthesized and assessed for their anti-inflammatory and antinociceptive properties. Selvam et al. (2012) explored a series of these compounds for their potential in treating pain and inflammation (Selvam et al., 2012).
Spectroscopic and Quantum Mechanical Studies :
- Spectroscopic and quantum mechanical analyses have been conducted on benzothiazolinone acetamide analogs, which are structurally related to the query compound. Mary et al. (2020) performed these studies to explore the electronic properties and potential applications in dye-sensitized solar cells (Mary et al., 2020).
Propiedades
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c19-11-4-3-5-12(8-11)22-15(23)9-25-18-17-16(20-10-21-18)13-6-1-2-7-14(13)24-17/h1-8,10H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIYFFSQZMMSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


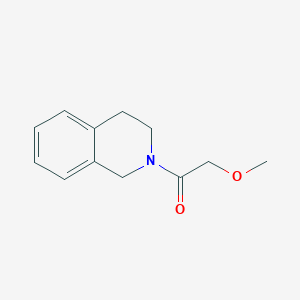
![2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide](/img/structure/B2663504.png)

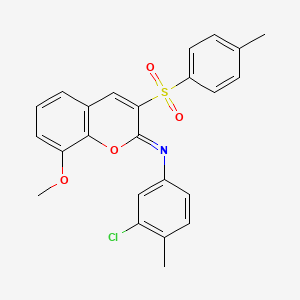
![6-(4-methoxyphenyl)-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2663512.png)
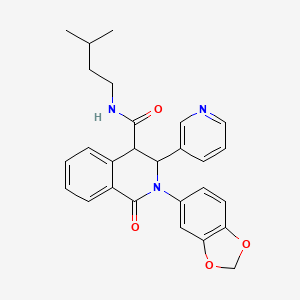
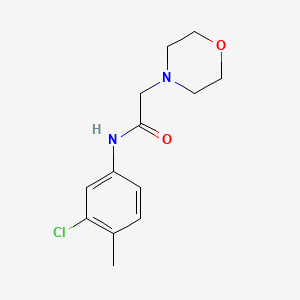
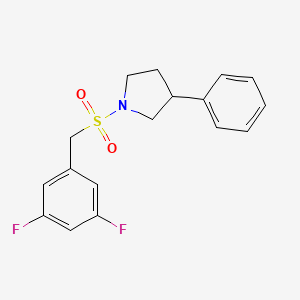
![N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide](/img/structure/B2663517.png)
![2-[(1H-1,3-benzodiazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B2663518.png)
![3-(2-chloro-6-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2663520.png)
![methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2663522.png)
